molecular formula C13H22N4 B1453591 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine CAS No. 1306558-43-9

3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine

Cat. No. B1453591
CAS RN: 1306558-43-9
M. Wt: 234.34 g/mol
InChI Key: KYUHNIBEFFCDOZ-UHFFFAOYSA-N
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Description

“3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with the molecular formula C13H22N4 . It has a molecular weight of 234.34 Da . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity .


Molecular Structure Analysis

The InChI code for “3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine” is 1S/C13H22N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h10-11,14H,1-9H2,(H,15,16,17) .


Physical And Chemical Properties Analysis

“3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine” is a powder at room temperature .

Scientific Research Applications

Drug Discovery

1,2,4-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,4-Triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,4-triazoles are used due to their high chemical stability . They can withstand harsh conditions, making them suitable for use in various polymerization processes .

Supramolecular Chemistry

1,2,4-Triazoles are used in supramolecular chemistry . They have strong dipole moment and hydrogen bonding ability, which make them useful in the formation of supramolecular structures .

Bioconjugation

1,2,4-Triazoles are used in bioconjugation . They can act as a bridge between two biomolecules, enabling the creation of complex structures with new properties .

Chemical Biology

In chemical biology, 1,2,4-triazoles are used due to their ability to mimic the amide bond . This makes them useful in the study of biological systems .

Fluorescent Imaging

1,2,4-Triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for the detection of various biological targets .

Materials Science

In materials science, 1,2,4-triazoles are used to create new materials with unique properties . They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .

properties

IUPAC Name

3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h10-11,14H,1-9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUHNIBEFFCDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine
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3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine
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